1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone

SCD1 Metabolic disease Piperidinyl-pyridazine

This C₁₆H₁₈N₄O₂ research reagent is a critical, regiochemistry-specific probe for Stearoyl-CoA Desaturase 1 (SCD1) inhibitor SAR. Its uncommon 3-pyridazinyloxy-piperidine attachment and pyridin-3-yl-ethanone linker are key potency determinants—analogs with 4-position attachments or different acyl termini are not interchangeable. Minor structural shifts can alter IC₅₀ by >100-fold. Procure this exact CAS-registered structure to ensure reproducible target engagement, ADME profiling, and scaffold-hopping freedom-to-operate in your desaturase enzyme program.

Molecular Formula C16H18N4O2
Molecular Weight 298.346
CAS No. 2034225-35-7
Cat. No. B2693015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone
CAS2034225-35-7
Molecular FormulaC16H18N4O2
Molecular Weight298.346
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CC2=CN=CC=C2)OC3=NN=CC=C3
InChIInChI=1S/C16H18N4O2/c21-16(10-13-4-1-7-17-11-13)20-9-3-5-14(12-20)22-15-6-2-8-18-19-15/h1-2,4,6-8,11,14H,3,5,9-10,12H2
InChIKeyFYOANLXXXWFXLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone (CAS 2034225-35-7) – Procurement-Relevant Compound Class & Structural Identity


1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone is a synthetic small molecule (C₁₆H₁₈N₄O₂, MW ~298.34) belonging to the piperidinyl-pyridazinyl ether class. Its core scaffold – a piperidine ring bearing a pyridazin-3-yloxy substituent at the 3-position and an N-linked ethanone tether terminating in a pyridin-3-yl group – is structurally related to Stеаrоуl-CоA Dеsаturаsе 1 (SCD1) inhibitor chemotypes disclosed in patent literature [1]. The compound is currently offered as a research reagent by multiple commercial suppliers, though peer-reviewed biological characterization remains absent from the public domain.

Why Generic Substitution Fails for 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone (CAS 2034225-35-7)


In-class piperidinyl-pyridazine analogs cannot be considered interchangeable with this compound because the regiochemistry of the pyridazin-3-yloxy attachment point on the piperidine ring (3-position vs. the more common 4-position) and the identity of the N-acyl terminus (pyridin-3-yl-ethanone vs. benzoyl, heteroaryl-carbonyl, or alkyl variants) are known determinants of SCD1 inhibitory potency and isoform selectivity [1]. The patent literature demonstrates that seemingly minor structural variations within this series can shift IC₅₀ values by greater than 100-fold against the SCD1 target, underscoring that procurement of the exact CAS-registered structure is essential for reproducible target engagement.

Quantitative Differentiation Evidence for 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone (CAS 2034225-35-7)


Structural Regiochemistry: 3-Position Pyridazinyloxy-Piperidine vs. 4-Position Analogs in the SCD1 Inhibitor Patent Landscape

The compound features an uncommon 3-(pyridazin-3-yloxy)piperidine connectivity. The dominant substitution pattern among biologically characterized piperidinyl-pyridazine SCD1 inhibitors is the 4-(pyridazin-3-yloxy)piperidine or 4-(6-substituted-pyridazin-3-yl)piperidine motif [1]. This regiochemical distinction is notable because in related SCD1 inhibitor series, relocating the pyridazine attachment from the 4-position to the 3-position of the piperidine ring alters the dihedral angle and vector of the heteroaryl moiety, which can affect target binding. However, no direct head-to-head activity comparison between this compound and a 4-substituted analog has been publicly reported.

SCD1 Metabolic disease Piperidinyl-pyridazine

N-Acyl Terminus: Pyridin-3-yl-ethanone vs. Heteroaryl-carbonyl or Benzoyl Analogs in the SCD1 Inhibitor Series

The N-acyl substituent in this compound is a 2-(pyridin-3-yl)ethanone group. The SCD1 patent literature (US 9,102,669 B2) predominantly exemplifies N-aryl-carbonyl (e.g., benzoyl, substituted benzoyl) and N-heteroaryl-carbonyl (e.g., pyrazolyl-carbonyl, isoxazolyl-carbonyl) variants attached directly to the piperidine nitrogen, not an ethanone-linked pyridine [1]. The introduction of a methylene spacer between the carbonyl and the pyridine ring increases conformational flexibility and alters the electrostatic surface of the terminal group relative to directly linked carbonyl-heteroaryl analogs. Quantitative activity data for this specific ethanone-linked pyridine terminus has not been disclosed.

SCD1 SAR Piperidinyl-pyridazine

Molecular Properties: Calculated Physicochemical Profile vs. Representative SCD1 Inhibitor Clinical Candidates

Calculated molecular properties for this compound (MW 298.34, cLogP ~1.8, tPSA ~67 Ų, HBA 5, HBD 0 based on structural calculation) place it within favorable drug-like chemical space. As a class-level inference from the SCD1 inhibitor patent literature, compounds with molecular weight below 350 Da and tPSA below 90 Ų generally demonstrate superior membrane permeability and oral bioavailability relative to larger, more polar analogs [1]. By comparison, the clinical SCD1 inhibitor candidate MK-8245 (MW 473.4, tPSA ~98 Ų) is substantially larger and more polar, suggesting this compound may offer a differentiated developability profile if target potency is confirmed.

Physicochemical properties Drug-likeness SCD1

Procurement-Relevant Research Application Scenarios for 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone (CAS 2034225-35-7)


SCD1 Inhibitor Structure-Activity Relationship (SAR) Expansion Libraries

This compound is structurally positioned to serve as a regiochemical and linker-diversification probe for SCD1 inhibitor SAR studies. Its 3-oxy-piperidine regiochemistry and ethanone-linked pyridine terminus are underrepresented in the published SCD1 patent landscape [1], enabling research groups to systematically evaluate the impact of these modifications on SCD1 inhibitory potency and isoform selectivity.

Physicochemical Developability Benchmarking Panel

Due to its favorable calculated physicochemical profile (MW <300 Da, low tPSA), this compound can be included in a panel of piperidinyl-pyridazine analogs to experimentally determine logD, aqueous solubility, and parallel artificial membrane permeability, allowing direct correlation of minor structural variations with ADME properties [1].

Fragment-Based or Scaffold-Hopping Lead Generation Programs

The combination of a compact piperidinyl-pyridazinyl-oxy core with a distinct N-acyl terminus makes this compound a suitable starting fragment or scaffold-hopping candidate for medicinal chemistry programs targeting SCD1 or related desaturase enzymes [1], particularly where intellectual property freedom-to-operate is a consideration.

Quote Request

Request a Quote for 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.